7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of multiple functional groups, including bromine, chlorine, difluoromethoxy, thiazole, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.
Introduction of Halogen Substituents: Bromine and chlorine atoms can be introduced through halogenation reactions using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.
Incorporation of Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Attachment of Thiazole Ring: The thiazole ring can be attached through a condensation reaction involving a suitable thiazole precursor.
Formation of Carboxamide Group: The carboxamide group can be formed through an amidation reaction using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzothiophene rings, using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and benzothiophene rings
Reduction: Amine derivatives of the compound
Substitution: Substituted derivatives with different nucleophiles
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiazole ring is particularly noteworthy, as thiazole derivatives are known for their biological activities.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, with its targets. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-bromo-3-chloro-4-methoxy-1-benzothiophene-2-carboxamide: Similar structure but lacks the difluoromethoxy group.
7-bromo-3-chloro-4-(trifluoromethoxy)-1-benzothiophene-2-carboxamide: Similar structure but contains a trifluoromethoxy group instead of a difluoromethoxy group.
7-bromo-3-chloro-4-(methoxy)-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide: Similar structure but contains a methoxy group instead of a difluoromethoxy group.
Uniqueness
The uniqueness of 7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide lies in the presence of the difluoromethoxy group, which can significantly influence its chemical and biological properties. The combination of bromine, chlorine, and thiazole functional groups further enhances its potential for diverse applications.
Properties
Molecular Formula |
C13H6BrClF2N2O2S2 |
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Molecular Weight |
439.7 g/mol |
IUPAC Name |
7-bromo-3-chloro-4-(difluoromethoxy)-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C13H6BrClF2N2O2S2/c14-5-1-2-6(21-12(16)17)7-8(15)10(23-9(5)7)11(20)19-13-18-3-4-22-13/h1-4,12H,(H,18,19,20) |
InChI Key |
BBDFYYIYVLXFEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1OC(F)F)C(=C(S2)C(=O)NC3=NC=CS3)Cl)Br |
Origin of Product |
United States |
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